![molecular formula C24H48NO10P B13139786 D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]: is a complex organic compound that plays a significant role in various biological processes. It is a derivative of myo-inositol, a crucial molecule involved in cellular signaling and membrane biogenesis. This compound is particularly important in the context of phosphoinositide metabolism, which is essential for various cellular functions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate] typically involves the phosphorylation of myo-inositol followed by the attachment of the amino-hydroxy-octadecenyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the purification of intermediates and final products through techniques such as chromatography and crystallization to achieve high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of inositol phosphates.
Reduction: Reduction reactions can occur at the amino group, potentially converting it to a primary amine.
Substitution: Substitution reactions can take place at the phosphate group, allowing for the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphorylated inositol derivatives, amines, and substituted inositol compounds.
科学研究应用
Chemistry: In chemistry, this compound is used as a precursor for synthesizing complex phosphoinositides, which are important for studying cellular signaling pathways.
Biology: In biological research, it is utilized to investigate the role of inositol phosphates in cellular processes such as signal transduction, membrane trafficking, and cytoskeletal dynamics.
Industry: In the industrial sector, it is used in the production of specialized chemicals and pharmaceuticals, particularly those targeting cellular signaling pathways.
作用机制
The mechanism of action of D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate] involves its role as a precursor in the phosphoinositide pathway. It is phosphorylated to produce various inositol phosphates, which act as secondary messengers in cellular signaling. These molecules interact with specific protein targets, modulating their activity and influencing cellular processes such as growth, differentiation, and apoptosis.
相似化合物的比较
D-myo-Inositol-1,4,5-trisphosphate: A key secondary messenger involved in calcium signaling.
D-myo-Inositol-1,4-bisphosphate: Another important molecule in the phosphoinositide pathway.
D-myo-Inositol-1-phosphate: A precursor in the synthesis of more complex inositol phosphates.
Uniqueness: D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate] is unique due to its specific structure, which allows it to participate in distinct biochemical pathways. Its amino-hydroxy-octadecenyl group provides additional functional versatility compared to other inositol phosphates, enabling it to interact with a broader range of molecular targets.
属性
分子式 |
C24H48NO10P |
|---|---|
分子量 |
541.6 g/mol |
IUPAC 名称 |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+/t17-,18+,19?,20-,21+,22+,23+,24?/m0/s1 |
InChI 键 |
NFRGTPKVKNBLRN-JCNHODMVSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)N)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)


![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
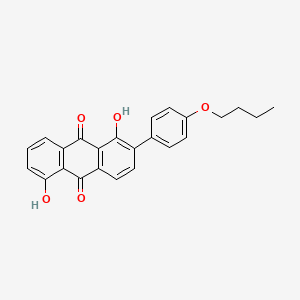
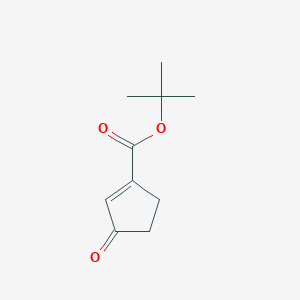
![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
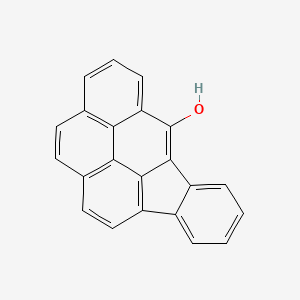
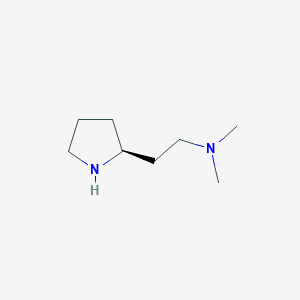
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
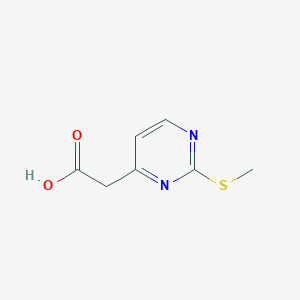
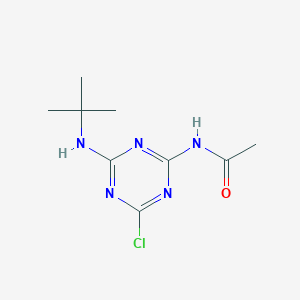
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
